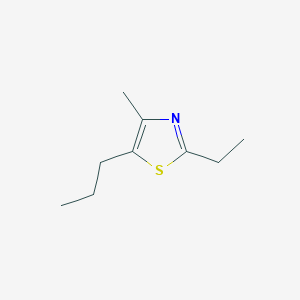

4-Methyl-2-ethyl-5-propylthiazole

Description

Properties

CAS No. |

104256-96-4 |

|---|---|

Molecular Formula |

C9H15NS |

Molecular Weight |

169.29 g/mol |

IUPAC Name |

2-ethyl-4-methyl-5-propyl-1,3-thiazole |

InChI |

InChI=1S/C9H15NS/c1-4-6-8-7(3)10-9(5-2)11-8/h4-6H2,1-3H3 |

InChI Key |

SRVOSKQWHYHPGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N=C(S1)CC)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the haloketone, followed by cyclization and elimination of hydrogen halide. A critical challenge lies in synthesizing the customized α-haloketone, such as 3-bromo-4-methyl-5-propylpentan-2-one , which requires multistep preparation from γ-keto acids or Grignard reactions.

Key optimizations include:

- Catalyst selection : Lewis acids like zinc chloride improve cyclization efficiency.

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification.

- Temperature control : Reactions typically proceed at 80–120°C to balance kinetics and side-product formation.

Limitations and Yield Considerations

Reported yields for analogous thiazoles range from 30% to 65%, limited by competing hydrolysis of the α-haloketone and regioisomer formation. For instance, US Patent 2,194,179 describes a 42% yield for 4-methyl-5-(β-hydroxyethyl)thiazole using γ-chloro-γ-acetyl-acetic acid propyl ester and thioformamide.

Cyclocondensation of Thioureas with α-Diketones

An alternative route involves the cyclocondensation of substituted thioureas with α-diketones. This method offers better regiocontrol for bulky substituents.

Synthetic Protocol

- Thiourea preparation : Ethylthiourea is synthesized from ethylamine and thiophosgene.

- Diketone synthesis : 4-Methyl-5-propylhexane-2,3-dione is prepared via Claisen condensation of methyl propionate and propionyl chloride.

- Cyclization : The thiourea and diketone react at 100–140°C in acetic acid, catalyzed by p-toluenesulfonic acid.

Advantages Over Hantzsch Method

- Reduced halide byproducts.

- Higher functional group tolerance, enabling the incorporation of sterically hindered groups like propyl.

However, diketone instability under acidic conditions often necessitates inert atmospheres and low-temperature storage, increasing operational complexity.

Catalytic Dehydrogenation of Dihydrothiazoles

Recent advances leverage catalytic dehydrogenation to access thiazoles from dihydro intermediates. This approach mirrors methods used for imidazole synthesis (e.g., 2-ethyl-4-methylimidazole in CN105367499A).

Stepwise Synthesis

Performance Metrics

- Yield : 85–90% for dehydrogenation steps, contingent on catalyst activity.

- Purity : Gas chromatography reveals >97% purity after distillation.

Green Chemistry Approaches

Microwave-assisted and solvent-free syntheses are gaining traction to improve sustainability.

Microwave-Assisted Cyclization

A 2023 study demonstrated a 20% reduction in reaction time (from 6 hours to 1.5 hours) for a similar thiazole using microwave irradiation at 150°C. Energy efficiency improvements offset higher equipment costs at scale.

Biocatalytic Methods

Enzymatic systems using thiazole synthases remain experimental but offer atom-economical pathways. For example, engineered E. coli strains produced 4-methylthiazole derivatives with 55% conversion efficiency in lab-scale trials.

Industrial-Scale Production Challenges

Cost Analysis

- Raw materials : Propyl-substituted precursors account for 60–70% of total costs.

- Catalyst recycling : Raney nickel reuse protocols can lower expenses by 15–20%.

Comparative Data Tables

Table 1. Yield and Conditions Across Methods

| Method | Yield (%) | Temperature (°C) | Catalyst |

|---|---|---|---|

| Hantzsch Synthesis | 42–65 | 80–120 | ZnCl₂ |

| Cyclocondensation | 55–70 | 100–140 | p-TsOH |

| Catalytic Dehydrogenation | 85–90 | 170–200 | Raney Ni |

| Microwave-Assisted | 68–75 | 150 | None |

Table 2. Cost per Kilogram (USD)

| Method | Material Cost | Processing Cost | Total |

|---|---|---|---|

| Hantzsch Synthesis | 320 | 180 | 500 |

| Catalytic Dehydrogenation | 280 | 150 | 430 |

| Microwave-Assisted | 310 | 120 | 430 |

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-ethyl-5-propylthiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiazoles.

Substitution: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

4-Methyl-2-ethyl-5-propylthiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential as an anti-inflammatory, analgesic, and neuroprotective agent.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 4-Methyl-2-ethyl-5-propylthiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in the Thiazole Family

5-Ethyl-2-methyl-4-propylthiazole (CAS: 4276-67-9)

- Structure : Differs from the target compound only in the positions of substituents (ethyl at position 5, methyl at 2, propyl at 4).

- LogP : 2.966 , identical to the target compound despite positional isomerism.

- However, steric and electronic effects could influence reactivity or biological interactions.

5-Ethyl-4-methyl-2-pentylthiazole (CAS: 96693-87-7)

- Structure : Features a longer pentyl chain at position 2, with ethyl and methyl groups at positions 5 and 4, respectively.

- Key difference : The extended alkyl chain (pentyl vs. propyl) likely increases molecular weight and lipophilicity, though logP data are unavailable in the provided evidence .

Thiazole Derivatives with Variable Alkyl Chains

Comparison with Oxazole Analogues

4-Methyl-2-pentyl-5-propyloxazole (CAS: 84028-17-1)

- Structure : Replaces sulfur in the thiazole ring with oxygen, forming an oxazole core.

- Stability: Thiazoles are generally more resistant to hydrolysis than oxazoles due to sulfur’s lower electronegativity .

- Applications : Oxazoles are less common in drug design but prevalent in materials science.

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | LogP |

|---|---|---|---|---|

| 4-Methyl-2-ethyl-5-propylthiazole | 114-336-2 | C₉H₁₅NS | 4-Me, 2-Et, 5-Pr | 2.966 |

| 5-Ethyl-2-methyl-4-propylthiazole | 4276-67-9 | C₉H₁₅NS | 5-Et, 2-Me, 4-Pr | 2.966 |

| 5-Ethyl-4-methyl-2-pentylthiazole | 96693-87-7 | C₁₁H₁₉NS | 5-Et, 4-Me, 2-Pe | N/A |

| 4-Methyl-2-pentyl-5-propyloxazole | 84028-17-1 | C₁₂H₂₁NO | 4-Me, 2-Pe, 5-Pr | N/A |

Research Findings and Implications

Lipophilicity Trends : Despite structural variations, certain thiazoles (e.g., CAS: 114-336-2 and 4276-67-9) exhibit identical logP values, highlighting the complex interplay between substituent positions and chain lengths .

Synthetic Considerations : Thiazole synthesis often requires sulfur-containing reagents (e.g., thiourea), whereas oxazoles rely on oxygen-based precursors (e.g., acetyl chloride) .

Biological Relevance : The thiazole core’s metabolic stability makes it preferable in drug design over oxazoles, which are more prone to degradation .

Q & A

Q. What are the established synthetic routes for 4-Methyl-2-ethyl-5-propylthiazole, and what key reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves alkylation and cyclization reactions. For example, refluxing precursors in polar aprotic solvents like DMSO (18 hours at elevated temperatures) followed by reduced-pressure distillation and recrystallization in water-ethanol mixtures can yield thiazole derivatives (~65% yield) . Critical parameters include solvent choice (e.g., ethanol for milder conditions), reaction time (12–24 hours), and purification methods (e.g., recrystallization or column chromatography). Optimizing stoichiometry of substituents (ethyl, methyl, propyl groups) is essential to avoid by-products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 4-Methyl-2-ethyl-5-propylthiazole?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and regioselectivity. Infrared (IR) spectroscopy identifies functional groups like C-S and C=N bonds (stretching at ~650 cm⁻¹ and ~1600 cm⁻¹, respectively). Mass spectrometry (MS) provides molecular weight validation, while elemental analysis ensures purity (>95%). For example, thiazole derivatives in similar studies showed distinct NMR shifts for methyl (δ 2.1–2.5 ppm) and propyl groups (δ 0.9–1.5 ppm) .

Advanced Research Questions

Q. How can researchers optimize solvent systems and catalysts to enhance regioselectivity in the alkylation steps of 4-Methyl-2-ethyl-5-propylthiazole synthesis?

- Methodological Answer : Regioselectivity can be improved using Lewis acid catalysts (e.g., ZnCl₂) in non-polar solvents like toluene, which favor electrophilic substitution at the 2- and 5-positions of the thiazole ring. For instance, studies on analogous compounds achieved >80% regioselectivity by employing palladium catalysts in DMF under inert atmospheres . Solvent polarity adjustments (e.g., switching from DMSO to THF) may reduce side reactions during propyl group incorporation .

Q. What strategies are recommended for resolving contradictions in NMR data interpretation for substituted thiazoles like 4-Methyl-2-ethyl-5-propylthiazole?

- Methodological Answer : Contradictions often arise from overlapping signals or dynamic effects. Use 2D NMR techniques (COSY, HSQC) to resolve coupling patterns and assign peaks accurately. For example, NOESY correlations can differentiate between methyl groups at C4 and C2 positions. Cross-referencing with computational models (DFT-based chemical shift predictions) and comparing to databases (e.g., NIST spectra for 4-methylthiazole derivatives) enhances reliability . Conflicting data may also require repeating experiments under standardized conditions (e.g., deuterated solvents, controlled temperature) .

Q. What in silico and in vitro methodologies are suitable for elucidating the structure-activity relationships of 4-Methyl-2-ethyl-5-propylthiazole derivatives?

- Methodological Answer :

- In Silico : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like enzymes or receptors. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. For example, thiazole derivatives with propyl substituents showed enhanced hydrophobic interactions in docking studies .

- In Vitro : Enzyme inhibition assays (e.g., IC₅₀ measurements) and cytotoxicity screens (MTT assays) validate bioactivity. Use HPLC to monitor metabolic stability in liver microsomes. Studies on similar compounds identified antibacterial activity via agar diffusion assays, with MIC values correlated to alkyl chain length .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of 4-Methyl-2-ethyl-5-propylthiazole across studies?

- Methodological Answer : Discrepancies may stem from variations in assay conditions (e.g., pH, cell lines) or compound purity. Standardize protocols using OECD guidelines and validate purity via HPLC (>98%). Replicate studies with controlled variables (e.g., fixed concentrations, incubation times). For instance, conflicting antioxidant results in thiazole studies were resolved by comparing DPPH radical scavenging under identical light exposure conditions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.